n-[3-(Morpholin-4-yl)propyl]cyclohexanamine
Description
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine is a cyclohexanamine derivative featuring a morpholine moiety linked via a three-carbon propyl chain to the nitrogen atom. Its molecular formula is C₁₃H₂₅N₂O, with a molecular weight of 225.35 g/mol. Structural confirmation of such compounds typically relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C13H26N2O |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclohexanamine |
InChI |
InChI=1S/C13H26N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h13-14H,1-12H2 |
InChI Key |
ACRBCUUGDPGLEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholin-4-yl)propyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Morpholin-4-yl)propyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. It is known to inhibit the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. This inhibition can lead to alterations in neurotransmitter levels, thereby affecting various physiological and neurological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The table below highlights key structural and synthetic differences between N-[3-(Morpholin-4-yl)propyl]cyclohexanamine and analogous compounds:
Key Observations:
- Heterocyclic vs. Aromatic Substituents : The morpholine group in the target compound provides polarity and hydrogen-bonding capacity, contrasting with the aromatic triazole (57) and oxadiazole (59) groups, which may enhance π-π stacking or metal coordination .
- Lipophilicity: Phenoxy-containing analogs (e.g., ) exhibit higher lipophilicity due to aromatic rings, whereas the morpholine derivative balances polarity and lipid solubility .
- Synthetic Complexity : Lower yields (e.g., 35–40% for compounds 59–60 ) suggest challenges in introducing complex heterocycles, compared to simpler alkylamine linkages.
Physicochemical Properties
- Physical State : Morpholine derivatives (e.g., target compound) are often liquids or oils due to reduced crystallinity, whereas triazole- or pyrimidine-containing analogs (e.g., 57, 60) may form solids .
- Solubility : The hydrochloride salt in demonstrates how salt formation can enhance aqueous solubility compared to free bases .
Biological Activity
N-[3-(Morpholin-4-yl)propyl]cyclohexanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol. The structure features a cyclohexane ring connected to a morpholine moiety through a propyl chain, which contributes to its distinct biological activities.
This compound's mechanism of action is believed to involve interactions with specific receptors and enzymes within biological systems. Its structural similarity to other pharmacologically active compounds suggests that it may modulate various biochemical pathways, influencing cellular responses and signaling cascades. Research indicates that compounds with similar morpholine structures often exhibit binding affinities to neurotransmitter receptors, which may underlie their pharmacological effects.
Pharmacological Potential
Studies have shown that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development aimed at treating conditions such as neurological disorders and inflammation.
Binding Affinities
Research into the binding affinities of this compound has revealed insights into its interactions with biomolecules. Understanding these interactions is crucial for elucidating its pharmacological potential and guiding future drug design efforts.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Description | Uniqueness |
|---|---|---|
| N-[3-(Morpholin-4-yl)propyl]cyclobutanamine | Contains a cyclobutane ring instead of cyclohexane | Unique steric and electronic properties due to the smaller ring |
| N-[3-(Morpholin-4-yl)propyl]cyclopentanamine | Features a cyclopentane ring | Intermediate steric properties compared to cyclobutane and cyclohexane |
| Cyclohexylamine | Simple cyclohexane ring with an amine group | Lacks the morpholine moiety, resulting in different reactivity |
| Morpholine | Contains only the morpholine ring | Serves as a building block for various compounds but lacks cycloalkane structure |
| Cyclohexene | A simpler structure with only a cyclohexene ring | Does not contain amine functionality, limiting its biological activity |
This table illustrates how this compound is distinguished by its combination of a cyclohexane ring and morpholine group, which enhances its interaction profiles with biological targets compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the therapeutic applications of this compound in various contexts:
- Neuropharmacology : In models simulating neurological disorders, compounds similar to this compound have shown promise in modulating potassium channels, suggesting potential applications in treating migraines and other neurological conditions .
- Inflammation : The compound's ability to influence inflammatory pathways has been noted, indicating that it may serve as an anti-inflammatory agent through the modulation of cytokine release and immune cell activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
